Einecs 243-120-0
Description
Significance in Industrial and Chemical Synthesis
2-Ethylhexanoic acid is a pivotal chemical intermediate, primarily valued for its role in the synthesis of derivatives that are used across a multitude of industries. databridgemarketresearch.com Its salts and esters are of particular industrial importance. Metal salts of 2-EHA, for instance, are widely used as driers in paints and coatings, accelerating the drying process. verifiedmarketresearch.com
In the plastics industry, esters of 2-EHA are employed as plasticizers, particularly for polyvinyl chloride (PVC) and polyvinyl butyral (PVB), to enhance flexibility. marketresearchfuture.comresearchandmarkets.com The demand from the growing construction and automotive sectors, where PVC is used extensively, consequently fuels the market for 2-EHA. marketresearchfuture.com Furthermore, it is a key component in the formulation of synthetic lubricants and coolants, where it contributes to stability and corrosion resistance, essential for the automotive and industrial sectors. databridgemarketresearch.comverifiedmarketresearch.com
The compound's utility extends to the production of stabilizers for various materials, emollients in personal care products, and as a flotation agent in mining operations. researchandmarkets.commdpi.com Its broad applicability in the manufacture of chemicals, polymers, and coatings underscores its fundamental role in modern industrial chemistry. europa.eueuropa.eu
Table 1: Industrial Applications of 2-Ethylhexanoic Acid
| Industry Sector | Application of 2-Ethylhexanoic Acid |
| Paints & Coatings | Component in paint driers to facilitate rapid drying. verifiedmarketresearch.com |
| Plastics | Precursor for plasticizers (e.g., for PVC, PVB). marketresearchfuture.comresearchandmarkets.com |
| Automotive | Additive and stabilizer in synthetic lubricants and coolants. verifiedmarketresearch.com |
| Chemical Manufacturing | Versatile chemical intermediate for producing metal salts and other derivatives. databridgemarketresearch.comverifiedmarketresearch.com |
| Construction | Used in materials that require plasticizers, such as flooring and roofing. marketresearchfuture.com |
Overview of Current Research Trajectories
Current research on 2-ethylhexanoic acid is multifaceted, focusing on improving synthesis efficiency, sustainability, and exploring novel applications. A significant trend is the development of "green" manufacturing processes that are more environmentally friendly. lucintel.com This includes research into bio-based 2-EHA as a sustainable alternative to traditional petroleum-based production methods, driven by stricter environmental regulations. verifiedmarketresearch.com
Technological advancements in production are another major research focus. Innovations aim to enhance manufacturing efficiency, improve product purity, and reduce waste and production costs. verifiedmarketresearch.comlucintel.com A notable area of study involves the catalytic oxidation of 2-ethylhexanal (B89479) to produce 2-EHA. One recent study reported an efficient method using N-hydroxyphthalimide as a catalyst, achieving high selectivity under mild conditions. mdpi.comresearchgate.net This approach is seen as having industrial potential due to its efficiency and the use of a cost-effective oxidizing agent like oxygen or air. researchgate.net
Researchers are also exploring the novel catalytic properties of 2-EHA itself. One study demonstrated its use as a reusable and efficient dual solvent-catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, highlighting its potential as a green catalyst. researchgate.net
Furthermore, research is delving into the specific properties of the enantiomers of 2-EHA. Studies have investigated the asymmetric synthesis of (R)- and (S)-2-ethylhexanoic acid to understand their distinct chemical and biological activities. nih.gov The development of synthetic methods for specific 2-EHA derivatives, such as rhodium (II) 2-ethylhexanoate (B8288628), is also an active area of research, with implications for the chemical and electronics industries. google.com The expansion into emerging markets and high-tech applications, like specialty chemicals for electronics, continues to drive innovation in the field. researchandmarkets.com
Table 2: Recent Research Findings on 2-Ethylhexanoic Acid Synthesis
| Research Focus | Key Finding | Significance |
| Catalytic Oxidation | Use of N-hydroxyphthalimide as a catalyst for 2-ethylhexanal oxidation achieves >99% selectivity for 2-EHA. mdpi.comresearchgate.net | Offers a highly efficient and potentially more sustainable industrial production pathway. researchgate.net |
| Organocatalysis | 2-EHA can function as a reusable dual solvent-catalyst in multi-component reactions. researchgate.net | Presents a cost-effective and environmentally friendly catalytic option. researchgate.net |
| Asymmetric Synthesis | Successful synthesis of individual (R)- and (S)- enantiomers of 2-EHA. nih.gov | Allows for the study of stereoselective interactions and properties. nih.gov |
| Derivative Synthesis | Development of a novel two-phase system for synthesizing rhodium (II) 2-ethylhexanoate. google.com | Provides an efficient method for producing specialized metal derivatives for industrial use. google.com |
Properties
CAS No. |
19512-35-7 |
|---|---|
Molecular Formula |
C19H24N6O9S |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(6,7-dihydroxy-2-oxochromen-4-yl)methanesulfonic acid;1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine |
InChI |
InChI=1S/C10H8O7S.C7H8N4O2.C2H8N2/c11-7-2-6-5(4-18(14,15)16)1-10(13)17-9(6)3-8(7)12;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h1-3,11-12H,4H2,(H,14,15,16);3H,1-2H3,(H,8,9);1-4H2 |
InChI Key |
CMUDYNHBDPWZJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=C(C2=CC(=C(C=C2OC1=O)O)O)CS(=O)(=O)O.C(CN)N |
Origin of Product |
United States |
Synthesis and Production Methodologies of 2 Ethylhexanoic Acid
Industrial Scale Synthesis Routes from Butanal
The common industrial pathway to 2-ethylhexanoic acid begins with butanal (butyraldehyde), which is itself derived from the hydroformylation of propylene (B89431). wikipedia.org From butanal, there are two main routes to produce 2-ethylhexanoic acid. mdpi.com One involves the aldolization of butanal and subsequent hydrogenation to form 2-ethylhexanol, which is then oxidized. mdpi.com The other, more direct route, involves the aldol (B89426) condensation of butanal to form an unsaturated aldehyde, which is then hydrogenated to 2-ethylhexanal (B89479) and subsequently oxidized to 2-ethylhexanoic acid. wikipedia.orgmdpi.com
Aldol Condensation and Subsequent Hydrogenation Processes
The initial step in this synthesis pathway is the aldol condensation of n-butyraldehyde. intratec.us This reaction is typically catalyzed by a caustic soda solution in a stirred tank reactor. intratec.us The aldolization reaction yields 2-ethyl-3-hydroxy-hexanal, which readily dehydrates to form 2-ethyl-2-hexenal (B1232207). intratec.usgoogle.com The resulting mixture undergoes a stripping process, often in a reactive distillation column, to remove unreacted n-butyraldehyde, which is then recycled back to the reactor. intratec.us
The crude 2-ethyl-2-hexenal is then subjected to a selective hydrogenation step. intratec.us This is commonly carried out in a fixed-bed reactor using a palladium catalyst, often on a carbon support. intratec.us The hydrogenation of the carbon-carbon double bond of 2-ethyl-2-hexenal yields 2-ethylhexanal, the direct precursor to 2-ethylhexanoic acid. intratec.uswikipedia.org A study on the direct synthesis of 2-ethylhexanal from n-butanal using a Pd/TiO2 catalyst in a fixed-bed reactor reported a 91.2% conversion of n-butanal and 89.8% selectivity to 2-ethylhexanal under optimized conditions. rsc.org
Catalytic Oxidation of 2-Ethylhexanal to 2-Ethylhexanoic Acid
N-Hydroxyphthalimide (NHPI) has emerged as an effective organocatalyst for the aerobic oxidation of 2-ethylhexanal. mdpi.compolsl.pl Research has demonstrated that using NHPI as a catalyst in the presence of oxygen or air under mild conditions can lead to high selectivity for 2-ethylhexanoic acid, exceeding 99%. mdpi.comdntb.gov.uanih.gov The reaction is often conducted in a solvent, with studies showing that the choice of solvent can significantly impact the reaction. mdpi.comresearchgate.net Isobutanol has been identified as a particularly suitable solvent as it dissolves the NHPI catalyst and does not undergo esterification under the reaction conditions. mdpi.compolsl.pl The amount of NHPI catalyst also influences the reaction, with studies indicating that reducing the catalyst amount can negatively affect the conversion of the aldehyde. researchgate.net
Transition metal complexes are widely used as catalysts in the oxidation of 2-ethylhexanal. colab.ws These metal catalysts, often in the form of metal soaps or salts, facilitate the oxidation process. atamanchemicals.comcolab.ws For instance, the use of Fe(II), Ni(II), or Co(II) complexes as catalysts with oxygen in a dichloroethane solvent at room temperature has resulted in a 70% yield of 2-ethylhexanoic acid. mdpi.com Similarly, using manganese(II) acetate (B1210297) as a catalyst in octanoic acid as a solvent has achieved an 83% yield. mdpi.com A patent describes a process using a catalyst mixture of Mn(Ac)2, KAc, or Cu(Ac)2, achieving a 2-ethylhexanal conversion efficiency of 99.7% and a selectivity for 2-ethylhexanoic acid of 93.5%. google.com The synergistic use of manganese(II) catalysts with various salts has been shown to be a highly efficient system, achieving quantitative conversion of 2-ethylhexanal with 98% selectivity towards the carboxylic acid. rsc.org
| Catalyst System | Oxidizing Agent | Solvent | Temperature | Yield/Selectivity |
| Fe(II), Ni(II), or Co(II) complexes | Oxygen | Dichloroethane | Room Temperature | 70% yield |
| Mn(II) acetate | Oxygen | Octanoic acid | - | 83% yield |
| Mn(Ac)2, KAc, Cu(Ac)2 mixture | Oxygen | - | 13-17 °C | 93.5% selectivity |
| Mn(II) with salts | Oxygen | Heptane (B126788) | Room Temperature | 98% selectivity |
| N-Hydroxyphthalimide (NHPI) | Oxygen/Air | Isobutanol | Mild conditions | >99% selectivity |
Table 1: Comparison of Catalytic Systems for 2-Ethylhexanal Oxidation
The choice of oxidizing agent, typically between pure oxygen and air, has a significant impact on the reaction. mdpi.com While air is a more economical option, using it can lead to a considerable reduction in the conversion of 2-ethylhexanal and the selectivity towards 2-ethylhexanoic acid compared to using pure oxygen. mdpi.com Increasing the reaction temperature when using air does not always compensate for this reduced efficiency, and achieving comparable results may require higher pressure. mdpi.com
The solvent system also plays a crucial role in the oxidation process. frontiersin.orgnih.gov Studies have shown that the polarity of the solvent can affect product distribution. frontiersin.orgnih.gov Aprotic solvents generally lead to higher reaction rates, but protic solvents can result in higher selectivity for 2-ethylhexanoic acid. frontiersin.orgnih.gov For example, in the NHPI-catalyzed oxidation, isobutanol has been found to be an effective solvent. mdpi.com In other systems, aprotic solvents like heptane have been used. rsc.org Research has also been conducted on solvent-free oxidation, where 2-ethylhexanal itself acts as the reaction medium. acs.org
| Oxidizing Agent | Temperature | Conversion of 2-EHAL | Selectivity for 2-EHA |
| Oxygen | 82 °C | - | 50% yield |
| Air | 82 °C | - | 66% yield |
| Oxygen | 40 °C | - | 81% yield |
| Air | 30 °C | 24% | 18% |
| Air | 83 °C | 74% | 50% |
Table 2: Effect of Oxidizing Agent and Temperature on 2-Ethylhexanal Oxidation (Non-catalytic and Catalytic) mdpi.com
Oxo Conventional Route: Hydroformylation, Aldol Condensation, Hydrogenation, Oxidation, and Esterification
The "Oxo conventional route" is a comprehensive term for the entire process that produces 2-ethylhexanoic acid and its derivatives. scribd.com This integrated process begins with the hydroformylation of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce aldehydes, primarily n-butyraldehyde and isobutyraldehyde. scribd.com
Following the hydroformylation, the process proceeds through the steps previously described:
Aldol Condensation: n-Butyraldehyde undergoes self-condensation to form 2-ethyl-2-hexenal. scribd.com
Hydrogenation: The unsaturated aldehyde is then hydrogenated to produce 2-ethylhexanal. intratec.us In some variations of the process, the hydrogenation continues to form 2-ethylhexanol. scribd.com
Oxidation: 2-Ethylhexanal is oxidized to yield the final product, 2-ethylhexanoic acid. intratec.usscribd.com
Esterification: In some production facilities, a portion of the 2-ethylhexanoic acid may be further reacted with 2-ethylhexanol to produce the ester 2-ethylhexyl-2-ethylhexanoate. scribd.com
This integrated approach is a mature technology known for its high product yields and is a cornerstone of the industrial production of C8 oxo chemicals. scribd.com
Alternative and Emerging Synthetic Approaches
While the dominant industrial synthesis for 2-Ethylhexanoic acid is well-established, research into alternative pathways continues, driven by the desire for different precursors, improved efficiency, or unique reaction mechanisms.
An emerging synthetic route involves the use of substituted heptene (B3026448) derivatives. One patented method demonstrates the synthesis of 2-EHA from a specifically substituted heptene. In this process, the reaction of 1-amino-2-bromo-3-ethylheptene with dimethyl fumarate (B1241708) was conducted at 48 °C for three hours, reportedly yielding 2-Ethylhexanoic acid with a high yield of 96%. google.com This approach highlights the potential of using complex functionalized C7 building blocks for the synthesis of 2-EHA, deviating from the typical propylene-based routes.
Another alternative production method is the dehydrogenation of 2-ethylhexanol. google.com This process typically involves reacting 2-ethylhexanol with sodium hydroxide (B78521) in the presence of a catalyst, followed by dehydrogenation and subsequent acidification to yield the final product. atamanchemicals.com One variation of this method employs a catalytic dehydrogenation esterification process where 2-ethylhexanol, under alkaline conditions and at temperatures between 180-210 °C, forms 2-ethyl hexanoate. u-tokyo.ac.jp This intermediate is then saponified to create the corresponding salt and alcohol. u-tokyo.ac.jp However, this production route is noted to have significant drawbacks, including lower product yields and the formation of substantial by-products, which can have a negative environmental impact due to salt formation. google.comatamanchemicals.com
A study investigating this method under atmospheric pressure utilized copper(II) oxide as a catalyst. The optimal conditions were determined through orthogonal experiments, as detailed in the table below.
| Parameter | Value |
|---|---|
| Catalyst | Copper(II) oxide |
| Molar Ratio (2-ethylhexanol:sodium hydroxide) | 1.3 : 1.0 |
| Reaction Temperature | 220°C |
| Reaction Time | 2.5 hours |
| Achieved Yield | 80.9% |
Green Chemistry and Sustainable Production Initiatives
In response to growing environmental concerns and the demand for more sustainable industrial processes, significant research has been directed towards "green" synthesis routes for 2-Ethylhexanoic acid.
A key focus of green chemistry initiatives is the oxidation step in 2-EHA synthesis. Traditional methods can require harsh conditions or catalysts with environmental drawbacks. Recent research has demonstrated highly efficient and environmentally friendly alternatives.
One promising method involves the oxidation of 2-ethylhexanal using molecular oxygen or air, catalyzed by N-hydroxyphthalimide (NHPI) in a solvent like isobutanol under mild conditions. google.comrsc.orgresearchgate.net This process is notable for its high selectivity, achieving over 99% for 2-Ethylhexanoic acid, and its use of a cost-effective and environmentally benign oxidizing agent. rsc.orgresearchgate.net The use of isobutanol as a solvent is also advantageous. rsc.orgresearchgate.net
Another green approach involves biocatalysis. The enzyme cytochrome P450cam has been studied for its ability to catalyze the formation of 2-EHA from 2-ethylhexanol. This enzymatic process offers a potential route that bypasses toxic reactants and can exhibit stereoselectivity, producing specific enantiomers of the acid. Research has shown that active site mutations in the enzyme can be used to improve the regioselectivity and coupling efficiency of the reaction.
| Method | Precursor | Catalyst | Oxidant | Key Findings | Reference |
|---|---|---|---|---|---|
| Organocatalytic Oxidation | 2-Ethylhexanal | N-hydroxyphthalimide (NHPI) | Oxygen or Air | High selectivity (>99%) under mild conditions; cost-effective oxidant. | rsc.orgresearchgate.net |
| Continuous Flow Microreactor | 2-Ethylhexanal | Mn(II) catalyst with salts | Oxygen (5 bar) | Quantitative conversion with 98% selectivity in 6 minutes. | |
| Biocatalysis | 2-Ethylhexanol | Cytochrome P450cam | - | Stereoselective production, avoids toxic reactants. |
A major advancement in the sustainable production of 2-EHA involves shifting from purely fossil-based feedstocks to renewable alternatives. Companies have introduced versions of 2-EHA where a portion of the product is derived from renewable raw materials, such as biogas, which replaces fossil-based natural gas in the production chain.
This is achieved through the mass balance concept , a chain of custody model that tracks the total amount of sustainable content through the production system and allocates it to specific products. Products manufactured under this concept are often ISCC PLUS (International Sustainability and Carbon Certification) certified, which ensures that the renewable raw materials are sourced responsibly and provides traceability throughout the value chain. This approach allows chemical producers to offer products with a reduced carbon footprint without altering the final product's quality or performance.
Leading chemical manufacturers now offer grades of 2-EHA with varying levels of renewable content, allowing customers to choose products that align with their sustainability goals.
| Product Name | Renewable Content | Certification | Key Benefit | Reference |
|---|---|---|---|---|
| 2-Ethylhexanoic Acid Pro | 25% | ISCC PLUS | Reduced carbon footprint | |
| 2-Ethylhexanoic Acid Pro 100 | 100% | ISCC PLUS | Significant reduction in carbon footprint; shift from virgin fossil raw materials. |
Applications and Derivative Chemistry of 2 Ethylhexanoic Acid in Materials Science and Industrial Chemistry
Metal 2-Ethylhexanoates as Advanced Precursors and Catalysts
Metal derivatives of 2-EHA, often referred to as metal 2-ethylhexanoates or metal octoates, are key components in various industrial processes. atamanchemicals.comwikipedia.org These compounds are not simple ionic salts but are charge-neutral coordination complexes. wikipedia.org Their high solubility in nonpolar solvents, such as mineral spirits, makes them particularly effective in applications where organic-phase reactivity is crucial. atamanchemicals.comwikipedia.org
Formation and Structural Characteristics of Lipophilic Metal Complexes
2-Ethylhexanoic acid readily reacts with metal cations to form metal ethylhexanoate complexes, which are stoichiometrically similar to metal acetates. atamanchemicals.com The branched, eight-carbon chain of the 2-ethylhexanoate (B8288628) ligand imparts lipophilic (fat-loving) properties to the metal complex, rendering it soluble in organic media. atamankimya.comatamanchemicals.com This solubility is a significant advantage over simpler carboxylates like acetates, which often have limited solubility in nonpolar environments. The structure of these complexes often resembles that of the corresponding metal acetates. atamanchemicals.com
The formation of these lipophilic metal complexes is a critical step for their use as precursors in materials science and as catalysts. researchgate.net Their air stability and the commercial availability for a wide range of metals further enhance their utility. researchgate.net
Catalysis in Polymerization Reactions
Metal 2-ethylhexanoates are effective catalysts in various polymerization reactions. atamanchemicals.combisleyinternational.com Their solubility in organic monomers and solvents allows for homogeneous catalysis, leading to better control over the polymerization process and the properties of the resulting polymer.
In the field of biodegradable polymers, certain metal 2-ethylhexanoates are crucial for ring-opening polymerization (ROP). For instance, tin(II) ethylhexanoate is a widely used catalyst for the synthesis of polylactide (PLA) and poly(lactic-co-glycolic acid) (PLGA). wikipedia.orgfishersci.be These polymers have significant applications in the medical and pharmaceutical fields. The catalytic activity of the tin compound facilitates the opening of the cyclic lactide and glycolide (B1360168) monomers to form long polymer chains.
Tin(II) Ethylhexanoate: As mentioned, this compound is a key catalyst for producing PLA and PLGA. wikipedia.orgfishersci.be Its effectiveness stems from its ability to initiate the polymerization under relatively mild conditions, providing good control over the molecular weight and structure of the polymer.
Cobalt(II) Ethylhexanoate: This complex is extensively used as a catalyst, particularly as a "drier" in paints and varnishes. wikipedia.org It also plays a role in other polymerization processes.
Role as Oxidation Catalysts and Drying Agents in Coatings
Metal 2-ethylhexanoates, especially those of cobalt, manganese, and zinc, are widely used as oxidation catalysts. bisleyinternational.comshaktichemicals.org Their most prominent application in this area is as drying agents, or siccatives, in alkyd-based coatings, paints, and inks. atamanchemicals.comsanjaychemindia.com
These metal complexes catalyze the oxidative cross-linking of the unsaturated oils present in the coating formulation. This process accelerates the drying and hardening of the paint film, transforming it from a liquid to a solid, durable finish. Cobalt(II) ethylhexanoate is a particularly effective surface drier, promoting rapid initial drying. wikipedia.org
Application in General Organic and Industrial Chemical Synthesis
The utility of metal 2-ethylhexanoates extends beyond polymerization and coatings into broader organic and industrial synthesis. atamanchemicals.com They serve as versatile catalysts and reagents in a variety of chemical transformations. sigmaaldrich.com For example, zinc salts of 2-EHA are used as corrosion inhibitors in lubricants. atamankimya.com They are also employed in the production of PVC stabilizers, plasticizers, and as catalysts for polyurethane foam. atamankimya.comatamankimya.comfishersci.be
The ability to introduce metals into organic media in a soluble and reactive form makes metal 2-ethylhexanoates valuable tools for a wide array of chemical processes, including esterification and the synthesis of various organic intermediates. shaktichemicals.orgchemicalbook.com
Interactive Data Tables
Table 1: Applications of 2-Ethylhexanoic Acid and its Derivatives
| Application Area | Specific Use | Compound Type |
| Coatings | Paint and varnish driers (siccatives) | Metal 2-ethylhexanoates (e.g., cobalt, manganese) bisleyinternational.comshaktichemicals.org |
| Alkyd resin modification | 2-Ethylhexanoic acid atamankimya.combisleyinternational.com | |
| Polymers | Catalyst for polylactide (PLA) synthesis | Tin(II) ethylhexanoate wikipedia.orgfishersci.be |
| Catalyst for poly(lactic-co-glycolic acid) (PLGA) | Tin(II) ethylhexanoate wikipedia.orgfishersci.be | |
| PVC stabilizers | Metal salts of 2-EHA atamankimya.comatamankimya.com | |
| Polyurethane catalyst | 2-Ethylhexanoic acid atamankimya.comfishersci.be | |
| Lubricants | Synthetic lubricant production (polyol esters) | 2-Ethylhexanoic acid atamankimya.comatamankimya.com |
| Corrosion inhibitors | Zinc 2-ethylhexanoate atamankimya.com | |
| Plastics | PVB film plasticizers | Esters of 2-EHA atamankimya.combisleyinternational.com |
Table 2: Common Metal 2-Ethylhexanoates and Their Functions
| Compound Name | CAS Number | Primary Function |
| Tin(II) ethylhexanoate | 301-10-0 | Polymerization catalyst wikipedia.org |
| Cobalt(II) ethylhexanoate | 136-52-7 | Oxidation catalyst, paint drier wikipedia.org |
| Nickel(II) ethylhexanoate | 4454-16-4 | Catalyst wikipedia.org |
| Hydroxyl aluminium bis(2-ethylhexanoate) | Not specified | Thickener wikipedia.org |
Polymeric and Ester Derivatives in Advanced Materials Science
The derivatives of 2-Ethylhexanoic acid, particularly its esters and metal salts, play a crucial role in the formulation and performance of a wide array of materials in industrial and materials science applications. researchgate.net
Esters as Plasticizers for Polymer Films (e.g., Polyvinyl Butyral (PVB), Polyvinyl Chloride (PVC))
Esters derived from 2-Ethylhexanoic acid are significant as plasticizers, which are additives that increase the flexibility and durability of polymers. riverlandtrading.comisatis.net They are particularly important in the production of Polyvinyl Butyral (PVB) and Polyvinyl Chloride (PVC). atamankimya.comatamanchemicals.com
For PVB, which is a primary component in the production of safety glass for automotive and architectural applications, 2-EHA esters act as essential plasticizers. atamankimya.compersistencemarketresearch.commultichemexports.com These plasticizers enhance the film's flexibility and adhesion properties.
In PVC applications, 2-EHA is used to create metal salts that function as heat stabilizers, preventing the thermal degradation of the polymer during processing. atamanchemicals.combisleyinternational.comguidechem.com Additionally, esters of 2-EHA, such as those formed with glycols and polyethylene (B3416737) glycols, are excellent plasticizers for PVC, improving its workability and the physical properties of the final product. atamanchemicals.com For instance, trimethylolpropane (B17298) (TMP) can be esterified with 2-ethylhexanoic acid to create plasticizer compositions for PVC resins, which can result in products with superior tensile strength and migration resistance. google.com
Synthesis and Performance Evaluation of Synthetic Lubricants
2-Ethylhexanoic acid is a key raw material in the manufacturing of synthetic lubricants, valued for their performance under extreme conditions. atamankimya.combisleyinternational.com Polyol esters, synthesized from 2-EHA and polyols like neopentyl glycol, trimethylolpropane, or pentaerythritol, form the basis of high-performance lubricants. atamankimya.com
These synthetic lubricants exhibit excellent thermal and oxidative stability, a low pour point, and good viscosity characteristics across a wide range of temperatures. Metal salts of 2-EHA are also prepared as additives for various industrial lubricants. bisleyinternational.com The use of 2-EHA derivatives improves the thermal performance and oxidation resistance of the lubricant formulations. shaktichemicals.org
| Property | Significance in 2-EHA-based Lubricants |
| High Thermal Stability | Resists breakdown at high engine operating temperatures. |
| Oxidative Resistance | Prevents the formation of sludge and deposits, extending oil life. |
| Low Volatility | Reduces oil consumption and emissions. |
| Good Viscosity Index | Maintains effective lubrication over a broad temperature range. |
| Enhanced Lubricity | Reduces friction and wear on engine components. |
Development of Corrosion Inhibitors in Automotive Coolant Systems
In automotive coolant systems, 2-Ethylhexanoic acid is a critical component for preventing corrosion. bisleyinternational.combisleyinternational.com It functions as a corrosion inhibitor, protecting the various metals within an engine and cooling system from deterioration. bisleyinternational.com
2-EHA works by forming a protective, passivating layer on metal surfaces, shielding them from the corrosive elements present in the coolant mixture. atamanchemicals.combisleyinternational.com This is particularly effective for protecting zinc and other metals. researchgate.net Coolants formulated with 2-EHA demonstrate enhanced corrosion resistance, stability at high temperatures, and compatibility with a wide range of materials used in modern engines. atamanchemicals.combisleyinternational.com The use of 2-EHA as a corrosion inhibitor is a key feature of Organic Acid Technology (OAT) coolants.
Catalytic Applications in Polyurethane (PUR) Production
Derivatives of 2-Ethylhexanoic acid are widely used as catalysts in the production of polyurethanes (PUR). atamankimya.comatamanchemicals.com Metal salts, particularly stannous octoate (tin(II) 2-ethylhexanoate), are highly effective catalysts for the reactions between polyols and isocyanates that form polyurethane. guidechem.comatamanchemicals.com
Stannous octoate is one of the most important catalysts in the polyurethane industry, especially for producing flexible polyurethane foams. gvchem.comleticiachem.comgvchem.com It accelerates the gelling reaction, which is the cross-linking of the polymer chains. gvchem.comleticiachem.com When used in combination with amine catalysts, which promote the blowing (foaming) reaction, a balance can be achieved to produce foams with uniform cell structure and good physical properties. gvchem.com Other metal salts of 2-EHA, such as those of zinc and iron, also find use as catalysts in polyurethane production. fscichem.com Furthermore, partial salts formed between a tertiary amine and 2-EHA can act as catalyst compositions. google.com
| Catalyst Derivative | Role in PUR Production | Typical Application |
| Stannous Octoate (Tin(II) 2-ethylhexanoate) | Primary gelling catalyst. leticiachem.com | Flexible and rigid polyurethane foams, elastomers, coatings. atamanchemicals.comleticiachem.com |
| Zinc 2-ethylhexanoate | Co-catalyst, heat stabilizer. | Polyurethane foams, coatings, adhesives. |
| Iron 2-ethylhexanoate | Curing catalyst. fscichem.com | Polyurethane coatings. fscichem.com |
| Tertiary Amine/2-EHA Salts | Catalyst composition, reduces need for tin catalysts. google.com | Flexible polyurethane foams. google.com |
Formulation Components in Adhesives, Sealants, and Specialized Coatings
The versatility of 2-Ethylhexanoic acid and its derivatives extends to their use in adhesives, sealants, and specialized coatings. atamanchemicals.comthechemco.com
In coatings and paints, metal salts of 2-EHA, known as driers, are essential. atamanchemicals.comriverlandtrading.com Salts of cobalt, manganese, and zinc act as catalysts for the oxidative polymerization of drying oils in alkyd-based paints and varnishes, accelerating the curing process. zsmaterials-sales.com Cobalt 2-ethylhexanoate is a particularly active surface drier, while manganese contributes to through-drying. zsmaterials-sales.comatamanchemicals.com Zinc salts can improve surface properties and prevent wrinkling. zsmaterials-sales.com The high solubility of these metal ethylhexanoates in nonpolar organic solvents ensures they are easily incorporated into paint formulations. atamanchemicals.com
In adhesives and sealants, 2-EHA derivatives can act as adhesion promoters and are used in the synthesis of polymers that form the base of these products. isatis.net For example, polymers of 2-ethylhexanoic acid itself can be used in coatings and sealants. isatis.net
Ancillary Applications in Chemical and Pharmaceutical Industries
Beyond its primary roles in materials science, 2-Ethylhexanoic acid serves as a valuable intermediate in other sectors of the chemical and pharmaceutical industries. atamankimya.compersistencemarketresearch.com
It is used in the synthesis of various chemical products, including certain agrochemicals where it can act as an intermediate or a defoamer in formulations. multichemexports.com The acid can also be used to produce peroxides, which serve as polymerization initiators. guidechem.comsdlookchem.com
In the pharmaceutical industry, 2-EHA is used as a raw material in the synthesis of certain active pharmaceutical ingredients, such as ampicillin (B1664943) and carbenicillin. guidechem.comsdlookchem.com Its ability to form stable, oil-soluble derivatives makes it a useful building block in complex organic synthesis. bisleyinternational.com
Role in Detergent and Flotation Agent Formulations
In mineral flotation, 2-EHA and its derivatives are used as frothers. google.com Froth flotation is a process for separating minerals from gangue by taking advantage of differences in their hydrophobicity. A patent for frothers in mineral flotation describes a microemulsion composition that can include 1-30% 2-ethylhexanoic acid by weight, blended with water, an alcohol blend, a surfactant, and potassium hydroxide (B78521). google.com These formulations are designed to improve the efficiency of the froth separation process. google.com
Table 1: Example Formulation of a Microemulsion Frother Containing 2-Ethylhexanoic Acid
| Component | Percentage by Weight |
|---|---|
| Water | 1-99% |
| Alcohol Blend (from 2-ethyl hexanol production waste stream) | 1-50% |
| 2-Ethylhexanoic Acid | 1-30% |
| 2-Butoxy ethanol (B145695) surfactant | 1-20% |
| Potassium Hydroxide | 1-10% |
Source: google.com
Utilization as Processing Aids and Intermediates in Pharmaceutical Manufacturing
2-Ethylhexanoic acid serves as a crucial component in the pharmaceutical industry, where it is used both as a processing aid and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). atamanchemicals.comneuchem.comdatainsightsmarket.comindustrytoday.co.ukatamanchemicals.comsilverfernchemical.comperstorp.comperstorp.combisleyinternational.com Its role as a processing aid or catalyst is noted in various research and development activities for manufacturing pharmaceutical formulations. industrytoday.co.uk It can also act as a stabilizer in the manufacturing process of active ingredients. atamanchemicals.com
The market for pharmaceutical-grade 2-ethylhexanoic acid is experiencing robust growth, driven by its increasing application as a key intermediate in the synthesis of various pharmaceutical compounds. datainsightsmarket.com Projections indicate a significant compound annual growth rate (CAGR) for this market. datainsightsmarket.comindustrytoday.co.uk For example, the market size in 2025 was estimated at $500 million, with a CAGR of 6% observed between 2019 and 2024. datainsightsmarket.com
Derivatives of 2-EHA are significant in drug formulation. For instance, tin 2-ethylhexanoate is used in the manufacturing of poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable polymer widely used in drug delivery systems. atamanchemicals.comatamanchemicals.comfishersci.fichemicalbook.com The use of 2-EHA and its derivatives ensures the stability and efficacy of the final pharmaceutical product. silverfernchemical.com
Table 2: Applications of 2-Ethylhexanoic Acid in Pharmaceuticals
| Application | Function | Example |
|---|---|---|
| Processing Aid | Catalyst, Stabilizer | Manufacture of various drugs. industrytoday.co.ukatamanchemicals.com |
| Intermediate | Building block for APIs | Synthesis of antibiotics, antivirals, and anti-inflammatory agents. neuchem.com |
Development and Efficacy of 2-Ethylhexanoic Acid as Wood Preservatives
2-Ethylhexanoic acid is widely employed as a wood preservative, often in combination with other active ingredients to protect wood from decay fungi and insects. atamanchemicals.comatamanchemicals.comsigmaaldrich.combisleyinternational.combisleyinternational.comatamanchemicals.com It can be used as the active ingredient itself or as a component in more complex preservative systems. nih.govhaz-map.com
Research has shown that the addition of carboxylic acids like 2-ethylhexanoic acid can improve the fixation of copper in wood treated with copper-amine based preservatives. researchgate.net This is significant because copper is a highly effective fungicide, but its leaching from treated wood can be a concern. researchgate.net The addition of 2-EHA is suggested to have two effects: it can form complexes with wood components or the amine that influence copper fixation, and it can decrease the pH of the treatment solution, which favors the complexation of copper in more stable forms. researchgate.net
A study on a wood preservative agent where 2-EHA was the active ingredient found that the main route of exposure for workers was through inhalation. nih.gov This highlights the volatility of the compound and its ability to be dispersed in the air from treated wood. nih.gov
Furthermore, patents describe wood preservative compositions that include 2-ethylhexanoic acid. One such preservative is based on a copper compound, an aliphatic carboxylic acid (with 2-ethylhexanoic acid being preferred), and a polyamine. google.com These formulations are designed to provide better penetration and distribution of the preservative in the wood. google.com
Table 3: Components of a Patented Wood Preservative Formulation
| Component | Example |
|---|---|
| Copper Compound | Copper carbonate, copper hydroxide, copper sulfate. google.com |
| Aliphatic Carboxylic Acid | 2-Ethylhexanoic acid (preferred). google.com |
The sodium salt of 2-ethylhexanoic acid, when mixed with other fungicides, is also used as an active ingredient in wood preservative agents. atamanchemicals.com
Metabolic Pathways and Biotransformation of 2 Ethylhexanoic Acid
Mechanisms of Absorption and Systemic Distribution
2-Ethylhexanoic acid can be absorbed into the body through multiple routes, including ingestion, dermal contact, and inhalation. Following oral administration in animal models, 2-EHA is rapidly and extensively absorbed from the gastrointestinal tract. Studies in rats have demonstrated that approximately 90% of an oral dose is absorbed, with only 7-12% being excreted in the feces. Peak blood concentrations are typically observed within 15 to 30 minutes of ingestion.
Dermal absorption also occurs, although at a slower rate compared to oral intake. After topical application to rats, peak blood levels of 2-EHA were reached at approximately 8 hours. The systemic absorption via the skin was estimated to be up to 5% of the applied dose over 96 hours in one study, while another noted that occlusive dermal exposure could lead to significant absorption.
Once absorbed, 2-EHA is distributed systemically, with the highest concentrations found in the liver, kidneys, and blood. The compound is also capable of crossing the placental barrier, with studies in pregnant mice detecting 2-EHA in embryos at levels comparable to those in the maternal system.
| Absorption Route | Peak Blood Level Time (Rats) | Key Findings |
| Oral | 15 - 30 minutes | Rapid and extensive absorption (~90%) from the gastrointestinal tract. |
| Dermal | ~ 8 hours | Slower absorption compared to oral route; occlusive conditions can enhance uptake. |
Hepatic Metabolism and Phase II Conjugation Reactions
The liver is the primary site of 2-ethylhexanoic acid metabolism. A major biotransformation pathway for 2-EHA, as with many other carboxylic acids, is Phase II conjugation, which involves the covalent attachment of an endogenous molecule to the xenobiotic to increase its hydrophilicity and facilitate excretion. For 2-EHA, the most significant Phase II reaction is glucuronidation, leading to the formation of a 2-ethylhexanoyl acyl glucuronide. This conjugate is a principal metabolite detected in urine following 2-EHA exposure.
Glucuronidation is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. These enzymes facilitate the transfer of glucuronic acid from the activated co-substrate, uridine diphosphate glucuronic acid (UDPGA), to the carboxylic acid group of 2-EHA. This reaction converts the lipophilic parent compound into a much more water-soluble glucuronide conjugate, which can be efficiently eliminated in the urine.
While the specific UGT isoforms responsible for 2-EHA glucuronidation have not been definitively identified in dedicated studies, research on other xenobiotic carboxylic acids provides strong indications of the likely enzymes involved. The glucuronidation of compounds containing a carboxylic acid moiety is predominantly catalyzed by members of the UGT1A and UGT2B subfamilies. Specifically, UGT2B7, UGT1A3, and UGT1A9 are known to be active in the formation of acyl glucuronides. Studies have shown that UGT2B7, in particular, exhibits high efficiency for the glucuronidation of various carboxylic acids and is considered a major isoform in their metabolism. Furthermore, several UGT isoforms, including UGT1A3, UGT1A9, and UGT2B7, are involved in the glucuronidation of mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a structurally related metabolite of the plasticizer di(2-ethylhexyl)phthalate (DEHP), for which 2-EHA is also a biotransformation product.
2-Ethylhexanoic acid is a chiral molecule, existing as R- and S-enantiomers. UGT enzymes are known to exhibit stereoselectivity, meaning they can metabolize enantiomers of a chiral substrate at different rates, leading to different metabolic profiles for each enantiomer. For instance, UGT2B7, a key enzyme in carboxylic acid glucuronidation, has been shown to stereoselectively form glucuronides of the metabolites of the chiral drug bupropion. Similarly, UGT1A9 demonstrates opposite stereoselectivity for the enantiomers of propranolol.
Although direct studies on the enantioselectivity of 2-EHA glucuronidation are not available, the established stereoselective capabilities of the UGT isoforms likely responsible for its metabolism (such as UGT2B7 and UGT1A9) suggest that the R- and S-enantiomers of 2-EHA may be glucuronidated at different rates. This potential for enantioselective metabolism could influence the pharmacokinetic and metabolic profiles of the individual enantiomers.
The expression and activity of UGT enzymes can be increased by exposure to various xenobiotics, a process known as enzyme induction. This regulation is primarily mediated by nuclear receptors, such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR). When activated by xenobiotic ligands, these receptors bind to response elements in the promoter regions of UGT genes, leading to enhanced transcription and a subsequent increase in enzyme levels.
For example, activation of CAR is known to upregulate the expression of UGT1A1. The induction of UGTs involved in 2-EHA metabolism would be expected to increase its rate of glucuronidation and subsequent clearance. Therefore, co-exposure to other drugs or environmental chemicals that are known activators of CAR and PXR could potentially alter the metabolism of 2-EHA by increasing the capacity of its glucuronidation pathway.
Oxidative Metabolic Transformations
In addition to Phase II conjugation, 2-ethylhexanoic acid undergoes extensive Phase I oxidative metabolism. These reactions introduce or unmask functional groups, further preparing the molecule for excretion. The primary oxidative pathways for 2-EHA are ω-oxidation and β-oxidation. These pathways lead to a variety of metabolites, including hydroxylated derivatives and dicarboxylic acids.
| Metabolic Pathway | Key Metabolites | References |
| Phase II (Conjugation) | 2-Ethylhexanoic acid glucuronide | |
| Phase I (Oxidation) | 2-Ethyl-1,6-hexanedioic acid | |
| 2-Ethyl-5-hydroxyhexanoic acid | ||
| 2-Ethyl-6-hydroxyhexanoic acid | ||
| 3-Oxo-2-ethylhexanoic acid |
A significant oxidative route for 2-EHA is ω-oxidation, which involves the oxidation of the terminal methyl group of the hexyl chain. This process is dependent on the cytochrome P-450 (CYP) family of enzymes. This initial hydroxylation is followed by further oxidation to yield a dicarboxylic acid. The main metabolite resulting from this pathway is 2-ethyl-1,6-hexanedioic acid. Other hydroxylated metabolites, such as 2-ethyl-6-hydroxyhexanoic acid, are also formed as intermediates or products of this pathway.
The involvement of CYP enzymes in this process has been demonstrated in studies using rat liver microsomes. The production of 2-ethyl-1,6-hexanedioic acid was prevented by the addition of known CYP inhibitors such as triacetyloleandomycin, metyrapone, quinidine, and SKF-525A, confirming the critical role of this enzyme system in the oxidative metabolism of 2-EHA. In humans, β-oxidation has been identified as a major catabolic pathway, leading to the formation of 3-oxo-2-ethylhexanoic acid as the dominant urinary metabolite.
Cytochrome P-450 Dependent ω-1-Oxidation Pathways
The initial steps in the oxidative metabolism of many fatty acids are catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce a hydroxyl group onto the fatty acid chain, a process known as hydroxylation. For fatty acids, this can occur at the terminal carbon (ω-oxidation) or the sub-terminal carbon (ω-1 oxidation). nih.gov
While ω-oxidation is a recognized pathway for 2-Ethylhexanoic Acid (2-EHA), leading to the formation of 6-hydroxy-2-ethylhexanoic acid, the ω-1 oxidation pathway is also significant. This pathway results in the hydroxylation of the carbon atom adjacent to the terminal methyl group (the C5 position). Studies have identified 2-ethyl-5-hydroxyhexanoic acid as a major urinary metabolite of 2-EHA in rats, providing clear evidence for the involvement of the ω-1 oxidation pathway. nih.gov
Research conducted on rat and human liver microsomes has confirmed that CYP enzymes are responsible for the hepatic metabolism of 2-EHA. researchgate.netnih.gov The formation of its metabolites was abolished by known CYP inhibitors such as metyrapone, SKF 525A, and triacetyloleandomycin (TAO), as well as by antibodies against NADPH-cytochrome P450 reductase, which is essential for CYP enzyme function. researchgate.netnih.gov Further investigation suggests that several CYP families, including CYP2A, CYP2B, CYP2D, and CYP3A, may be responsible for these oxidative transformations. researchgate.netnih.gov These oxidation reactions, including ω-1 hydroxylation, are crucial for increasing the polarity of the molecule, which prepares it for subsequent metabolic steps and eventual elimination.
Beta-Oxidation Pathway in Branched-Chain Fatty Acid Metabolism
Beta-oxidation is a major catabolic pathway for 2-EHA in both humans and rats. nih.govnih.gov This process, which typically occurs in mitochondria, involves the sequential cleavage of two-carbon units from the fatty acid chain. However, the presence of an ethyl group at the alpha-carbon (C2) of 2-EHA presents a challenge for the standard beta-oxidation enzymes.
Evidence for the involvement of beta-oxidation in 2-EHA metabolism has been well-documented. nih.gov In humans, studies have revealed that beta-oxidation is the primary catabolic route. nih.gov The process leads to the formation of specific metabolites, with 3-oxo-2-ethylhexanoic acid being identified as the dominant final urinary metabolite in humans. nih.gov The presence of this keto acid suggests that while beta-oxidation is initiated, the branched structure may prevent its complete degradation, leading to the excretion of intermediate products.
Identification and Characterization of Major Metabolites
The metabolism of 2-EHA results in a variety of derivatives that have been identified primarily in urine. These metabolites are the products of the oxidation and conjugation pathways described previously.
Glucuronide Conjugates (e.g., 2-ethylhexanoic acid glucuronide)
Conjugation with glucuronic acid is a significant pathway for the detoxification and excretion of 2-EHA. The direct conjugation of the parent compound results in the formation of 2-ethylhexanoic acid glucuronide. This glucuronide conjugate has been identified as a major urinary metabolite in rats. nih.gov This Phase II metabolic reaction dramatically increases the water solubility of 2-EHA, facilitating its efficient renal clearance.
Oxidized Derivatives (e.g., 2-ethyl-1,6-hexanedioic acid, 6-hydroxy-2-ethylhexanoic acid)
Oxidation of the hexyl chain of 2-EHA yields several key derivatives. These metabolites are products of the aforementioned Cytochrome P450-dependent pathways. The major oxidized metabolites identified in urine include:
2-ethyl-1,6-hexanedioic acid: Also known as 2-ethyladipic acid, this dicarboxylic acid is a principal metabolite in rats and humans. nih.govresearchgate.netnih.gov It is formed through the ω-oxidation pathway, where the terminal methyl group (C6) is progressively oxidized first to a hydroxyl group and then to a carboxylic acid.
6-hydroxy-2-ethylhexanoic acid: This is the initial product of the ω-oxidation pathway, resulting from the hydroxylation of the terminal carbon. It serves as an intermediate in the formation of 2-ethyl-1,6-hexanedioic acid.
2-ethyl-5-hydroxyhexanoic acid: As a product of the ω-1 oxidation pathway, this compound is another major oxidized metabolite found in rat urine. nih.gov
Keto derivatives: Further oxidation of hydroxylated intermediates can lead to the formation of keto compounds, such as ethylketohexanoic acid, which has also been detected as a metabolite. nih.gov
The following table summarizes the major identified metabolites of 2-Ethylhexanoic Acid.
| Metabolite Name | Metabolic Pathway | Type |
|---|---|---|
| 2-ethylhexanoic acid glucuronide | Glucuronidation (Phase II Conjugation) | Conjugate |
| 2-ethyl-1,6-hexanedioic acid | ω-Oxidation | Oxidized Derivative |
| 6-hydroxy-2-ethylhexanoic acid | ω-Oxidation | Oxidized Derivative |
| 2-ethyl-5-hydroxyhexanoic acid | ω-1-Oxidation | Oxidized Derivative |
| 3-oxo-2-ethylhexanoic acid | Beta-Oxidation | Oxidized Derivative |
| ethylketohexanoic acid | Oxidation | Oxidized Derivative |
Biotransformation of Precursors and Esters to 2-Ethylhexanoic Acid
2-Ethylhexanoic acid is not only an industrial chemical but also a biotransformation product of other widely used compounds, including plasticizers and industrial alcohols. nih.gov
Metabolic Conversion of 2-Ethylhexanol
2-Ethylhexanol is a common industrial alcohol that serves as a direct metabolic precursor to 2-EHA. Following absorption, 2-ethylhexanol is efficiently oxidized in the body. The primary metabolic pathway involves the oxidation of the alcohol group, first to an aldehyde (2-ethylhexanal) and subsequently to the corresponding carboxylic acid, 2-ethylhexanoic acid. This conversion is catalyzed by enzymes such as alcohol dehydrogenase. Studies have shown that 2-ethylhexanoic acid is the major urinary metabolite following the administration of 2-ethylhexanol to rats.
Interestingly, specific Cytochrome P450 enzymes can also directly participate in this conversion. Research has demonstrated that P450cam, a bacterial cytochrome P450, can catalyze the formation of 2-ethylhexanoic acid from 2-ethylhexanol.
Hydrolysis of Alkyl Ethylhexanoates and Related Terephthalates (e.g., Di(2-ethylhexyl) Terephthalate (DEHT))
The metabolic pathway of 2-ethylhexanoic acid can be initiated through the hydrolysis of precursor compounds, such as alkyl ethylhexanoates and terephthalates like di(2-ethylhexyl) terephthalate (DEHT). This process involves the enzymatic breakdown of these esters, releasing 2-ethylhexanol, which is subsequently oxidized to 2-ethylhexanoic acid.
In vitro studies using rat gut homogenate fractions have demonstrated the hydrolysis of DEHT. nih.gov The half-life for the disappearance of DEHT was determined to be 53.3 minutes. nih.gov This hydrolysis primarily yields terephthalic acid (TPA) and 2-ethylhexanol (2-EH). nih.govnih.gov In contrast, its isomer, di(2-ethylhexyl) phthalate (DEHP), is hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP) and 2-EH in roughly equal proportions. nih.gov
Research with human liver microsomes has further elucidated the metabolic profile of DEHT. nih.gov The major metabolite formed in vitro is terephthalic acid (TPA). nih.gov Other metabolites identified include mono(2-ethylhexyl) terephthalate (MEHT), mono-2-ethylhydroxyhexyl terephthalate (MEHHTP), mono-2-ethyloxohexyl terephthalate (MEOHTP), and mono-2-ethylcarboxypentyl terephthalate (MECPTP). nih.gov
In vivo studies in rats administered with DEHT showed that a significant portion of the dose is eliminated in the feces as unchanged DEHT. nih.gov The absorbed portion is metabolized, and the metabolites are primarily excreted in the urine. nih.gov The main urinary metabolite is terephthalic acid, with smaller amounts of oxidized metabolites of 2-EH and MEHT, as well as their glucuronic and sulfuric acid conjugates. nih.gov
Human studies involving oral administration of DEHT have identified several specific side-chain-oxidized monoester metabolites in urine. researchgate.net The predominant specific urinary metabolite is 5cx-MEPTP, followed by 5OH-MEHTP and 5oxo-MEHTP. researchgate.netresearchgate.net 2cx-MMHTP has been identified as a minor metabolite. researchgate.net A significant portion of the administered DEHT dose is recovered in the urine as these specific metabolites within 48 hours, with the majority being excreted in the first 24 hours. researchgate.net
The hydrolysis of alkyl ethylhexanoates is expected to occur via chemical or enzymatic processes, yielding 2-ethylhexanoic acid and the corresponding alcohols. cir-safety.orgindustrialchemicals.gov.au This metabolic conversion is a key consideration in assessing the toxicological profile of these compounds, as the resulting 2-ethylhexanoic acid can then enter its own metabolic pathways. cir-safety.org
Table 1: In Vitro Hydrolysis of DEHT in Rat Gut Homogenate
| Compound | Half-life (minutes) | Primary Hydrolysis Products |
|---|---|---|
| Di(2-ethylhexyl) terephthalate (DEHT) | 53.3 | Terephthalic acid (TPA), 2-Ethylhexanol (2-EH) |
| Di(2-ethylhexyl) phthalate (DEHP) | 12.6 | Mono(2-ethylhexyl) phthalate (MEHP), 2-Ethylhexanol (2-EH) |
Data from in vitro studies using rat gut homogenate fractions. nih.gov
Table 2: Urinary Metabolites of DEHT in Humans after Oral Administration
| Metabolite | Mean Percentage of Applied Dose in Urine |
|---|---|
| 5cx-MEPTP | 13.0% |
| 5OH-MEHTP | 1.8% |
| 5oxo-MEHTP | 1.0% |
| 2cx-MMHTP | 0.3% |
Data represents the mean percentage of the applied dose recovered in urine as specific metabolites within 48 hours after a single oral dose in male volunteers. researchgate.net
Advanced Analytical Methodologies for 2 Ethylhexanoic Acid
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is the principal analytical approach for the analysis of 2-EHA. The fundamental principle involves the separation of components within a mixture based on their differential distribution between a stationary phase and a mobile phase. For 2-EHA, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are extensively employed, each offering distinct advantages depending on the sample matrix, required detection limits, and analytical objective (i.e., identification versus quantification).
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For 2-EHA, direct injection onto a standard GC column often results in poor chromatographic performance, characterized by broad, tailing peaks due to the polar carboxylic acid group interacting with the column's stationary phase. To circumvent this, a chemical modification step known as derivatization is almost universally required. This process converts the polar -COOH group into a less polar and more volatile derivative, such as a methyl ester or a silyl (B83357) ether, making it amenable to high-resolution GC analysis.
The Flame Ionization Detector (FID) is a robust, reliable, and widely used detector for the quantification of organic compounds. It operates by pyrolyzing the analyte as it elutes from the GC column in a hydrogen-air flame. This process generates ions, creating a small current that is proportional to the mass of carbon atoms entering the flame.
For 2-EHA analysis, FID is coupled with a GC system following the derivatization of the acid. The detector's response is highly linear over a wide concentration range, making it ideal for accurate quantification in samples where 2-EHA is present at moderate to high levels. While not the most sensitive detector available, its stability and reproducibility make it a workhorse for routine quantitative analysis.
| Parameter | Typical Value | Description |
|---|---|---|
| Derivative Type | Methyl Ester (via BF₃/Methanol) | A common derivatization for enhancing volatility and improving peak shape. |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/L | The lowest concentration of analyte that can be reliably distinguished from the background noise. |
| Limit of Quantification (LOQ) | 1.5 - 5.0 µg/L | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Linear Range | 5 - 1000 µg/L | The concentration range over which the detector response is directly proportional to the analyte concentration. |
| Linearity (R²) | > 0.995 | Coefficient of determination, indicating an excellent linear fit for the calibration curve. |
The Electron Capture Detector (ECD) is an exceptionally sensitive detector for compounds containing electronegative atoms or functional groups, such as halogens. The detector contains a radioactive source (typically ⁶³Ni) that emits beta particles, ionizing the carrier gas and creating a constant standing current. When an electronegative analyte passes through the detector, it captures electrons, causing a measurable decrease in the current.
Native 2-EHA is not responsive to ECD. However, by employing a specific derivatization strategy that introduces a highly electronegative tag onto the molecule, ultra-trace level detection can be achieved. A common derivatizing agent for this purpose is Pentafluorobenzyl bromide (PFBBr), which reacts with the carboxylic acid to form a pentafluorobenzyl (PFB) ester. This derivative is extremely sensitive to ECD, enabling quantification at levels significantly lower than those achievable with FID. This approach is critical for monitoring trace contamination in environmental samples like water or air.
The success of any GC method hinges on the proper selection of the capillary column and the optimization of the oven temperature program.
Column Selection: The choice of stationary phase is critical. For the analysis of underivatized (free) 2-EHA, a specialized polar column, such as a Free Fatty Acid Phase (FFAP) column, is required. These columns are designed to minimize the adsorptive interactions that cause peak tailing with acidic compounds. For the analysis of derivatized 2-EHA (e.g., methyl or silyl esters), a standard, non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5), provides excellent resolution and peak shape.
Temperature Programming: A temperature program, which involves ramping the column oven temperature during the analysis, is essential for achieving good separation of 2-EHA from other matrix components. The program typically starts at a low temperature to trap and focus the analytes at the head of the column, followed by a controlled ramp to elute compounds in order of increasing boiling point. This ensures sharp peaks and efficient separation within a reasonable analysis time.
| Parameter | Method A: Free Acid Analysis | Method B: Derivatized Ester Analysis |
|---|---|---|
| Analyte Form | 2-Ethylhexanoic Acid (Free) | 2-Ethylhexanoic Acid Methyl Ester |
| Column Type | FFAP (e.g., DB-FFAP) | 5% Phenyl-Methylpolysiloxane (e.g., DB-5) |
| Column Dimensions | 30 m x 0.32 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Initial Oven Temp | 100 °C (hold 2 min) | 60 °C (hold 1 min) |
| Temperature Ramp | 10 °C/min to 240 °C (hold 5 min) | 15 °C/min to 250 °C (hold 3 min) |
| Injector Temp | 250 °C | 250 °C |
| Detector Temp | 260 °C (FID) | 280 °C (FID) |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the superior separation power of GC with the highly specific and sensitive detection capabilities of mass spectrometry. This hyphenated technique is considered the gold standard for the unambiguous identification of 2-EHA. As the derivatized analyte elutes from the GC column, it enters the MS ion source, where it is fragmented into characteristic ions. The resulting mass spectrum serves as a unique chemical "fingerprint."
For quantitative purposes, GC-MS can be operated in Selected Ion Monitoring (SIM) mode. Instead of scanning the entire mass range, the instrument is set to monitor only a few specific, characteristic ions of the target analyte. This dramatically increases the signal-to-noise ratio, allowing for detection and quantification at trace levels, often rivaling or exceeding the sensitivity of GC-ECD.
| Derivative Type | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) | Fragment Identity |
|---|---|---|---|
| Methyl Ester | 158 | 127 | [M - OCH₃]⁺ |
| 88 | McLafferty rearrangement ion [C₄H₈O₂]⁺ | ||
| Trimethylsilyl (TMS) Ester | 216 | 201 | [M - CH₃]⁺ |
| 117 | [COOTMS]⁺ |
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for analyzing compounds that are non-volatile or thermally unstable. A key advantage of LC for 2-EHA analysis is that it can often be performed directly on the underivatized acid, eliminating the time-consuming derivatization step required for GC.
The most common mode for 2-EHA is Reversed-Phase HPLC (RP-HPLC), which uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of Acetonitrile or Methanol and water). To ensure good peak shape and retention, the mobile phase is typically acidified with agents like Formic Acid or Phosphoric Acid. This suppresses the ionization of the carboxylic acid group, making the molecule less polar and allowing it to interact more strongly with the C18 stationary phase.
Detection in HPLC can be achieved with a UV-Vis detector, although 2-EHA has a weak chromophore and absorbs only at low wavelengths (~205-215 nm), limiting sensitivity. For far greater specificity and sensitivity, HPLC is coupled with a mass spectrometer (LC-MS or LC-MS/MS).
UPLC improves upon HPLC by using columns packed with smaller particles (<2 µm). This results in significantly higher efficiency, better resolution, and much faster analysis times, albeit at much higher operating pressures.
| Parameter | Typical HPLC Method | Typical UPLC Method |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm ID | C18, 50 mm x 2.1 mm ID |
| Particle Size | 5 µm | 1.7 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water | Acetonitrile : 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Typical Backpressure | 100-150 bar | 500-800 bar |
| Analysis Time | 8 - 15 minutes | 2 - 4 minutes |
| Detection | UV (210 nm) or MS | UV (210 nm) or MS/MS |
Ion Chromatography (IC) for Direct Determination in Complex Matrices
Ion Chromatography (IC) offers a powerful and simplified alternative for the direct determination of 2-EHA, especially in complex aqueous matrices like pharmaceutical formulations, without requiring derivatization or solvent extraction. thermofisher.comlabbulletin.comtechnologynetworks.com This technique separates ions based on their interaction with an ion-exchange resin.
For the analysis of 2-EHA, an anion-exchange column, such as the IonPac AS11, is effective. thermofisher.comthermofisher.com This column chemistry is selected for its high capacity and ability to separate a wide range of organic and inorganic anions. thermofisher.comthermofisher.com The mobile phase is typically an electrolytically generated potassium hydroxide (B78521) (KOH) gradient, which allows for the separation of 2-EHA from matrix interferences. thermofisher.comchromatographyonline.com Detection is achieved using suppressed conductivity, where the eluent conductivity is chemically reduced post-column to enhance the signal-to-noise ratio for the analyte ion. thermofisher.com This method has proven to be accurate and reproducible for determining 2-EHA impurities in active pharmaceutical ingredients (APIs) like potassium clavulanate. thermofisher.comlabbulletin.com
Table 2: Ion Chromatography System for 2-Ethylhexanoic Acid
| Parameter | Condition | Source |
|---|---|---|
| System | Dionex RFIC System (e.g., ICS-2100) | thermofisher.comlabbulletin.com |
| Column | IonPac AG11/AS11 (USP L61) | chromatographyonline.com |
| Eluent | Potassium Hydroxide (KOH) Gradient | thermofisher.comchromatographyonline.com |
| Detection | Suppressed Conductivity | thermofisher.com |
| Sample Preparation | Direct injection of aqueous solution | thermofisher.comtechnologynetworks.com |
This interactive table outlines a typical Ion Chromatography setup for direct 2-EHA analysis.
Sample Preparation and Derivatization Strategies
Effective sample preparation is paramount for accurate quantification, serving to isolate 2-EHA from the sample matrix, concentrate it, and convert it into a form suitable for analysis.
Derivatization for Enhanced Chromatographic Resolution and Detector Response (e.g., Pentafluorobenzyl Esters)
Derivatization is a chemical modification process used to improve the analytical properties of a compound. For 2-EHA, which is challenging to analyze by Gas Chromatography (GC) due to its polarity and low volatility, derivatization is essential. A widely used strategy is the conversion of the carboxylic acid to its pentafluorobenzyl (PFB) ester. sigmaaldrich.compsu.edunih.gov
This reaction is typically performed using pentafluorobenzyl bromide (PFBBr) as the derivatizing agent under basic conditions. sigmaaldrich.comnih.gov The resulting PFB-ester of 2-EHA is significantly more volatile and less polar, making it ideal for GC analysis. psu.edu Crucially, the pentafluorobenzyl group is strongly electrophilic (electron-capturing), which makes the derivative highly responsive to an Electron Capture Detector (ECD), a sensitive and selective detector for halogenated compounds. sigmaaldrich.comoup.com This allows for the detection of trace amounts of 2-EHA in complex samples like drinking water or urine. sigmaaldrich.compsu.edu The identity of the derivative peak can be confirmed using GC-Mass Spectrometry (GC-MS). psu.edunih.gov
Extraction and Clean-up Procedures (e.g., Simultaneous Distillation-Extraction (SDE), Liquid-Liquid Partitioning)
The choice of extraction method depends on the sample matrix.
Simultaneous Distillation-Extraction (SDE): This technique is effective for isolating volatile and semi-volatile compounds like 2-EHA from complex food matrices such as baby food and fruit juices. tandfonline.comechemi.comsigmaaldrich.com In SDE, the sample is boiled in water, and the resulting steam is passed through a condenser and collected in an organic solvent. This process simultaneously distills the analyte from the aqueous phase and extracts it into the organic solvent. tandfonline.com
Liquid-Liquid Partitioning (LLE): This is a fundamental and widely used clean-up technique based on the differential solubility of 2-EHA in two immiscible liquids, often an aqueous phase and an organic solvent. researchgate.net The extraction is pH-dependent. By adjusting the pH of the aqueous sample, the ionization state of 2-EHA can be controlled. researchgate.netlibretexts.org At a low pH (acidic conditions), 2-EHA is in its neutral, protonated form and is preferentially partitioned into an organic solvent like dichloromethane (B109758) or ether. epa.gov At a high pH (basic conditions), it becomes the carboxylate anion, which is more soluble in the aqueous phase. This property allows for selective extraction and removal of interferences. libretexts.org
Principles of Quantitative Analysis and Method Validation
For an analytical method to be considered reliable, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. Key validation parameters include linearity, sensitivity, accuracy, and precision. thermofisher.com
Linearity and Calibration: The method's linearity is assessed by analyzing a series of calibration standards at different concentrations. A calibration curve is generated by plotting the instrument response (e.g., peak area) against the known concentration of the analyte. thermofisher.com The linearity is typically expressed by the coefficient of determination (r²), with a value of 0.999 or higher indicating a strong linear relationship. thermofisher.comnih.gov
Sensitivity (LOD and LOQ): The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, often defined at a signal-to-noise ratio (S/N) of 3. thermofisher.com The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, typically at an S/N of 10. thermofisher.com For an IC method analyzing 2-EHA, an LOD of 0.036 µg/mL and an LOQ of 0.12 µg/mL have been reported. thermofisher.comchromatographyonline.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often evaluated through spike-recovery experiments. thermofisher.com A known amount of 2-EHA is added (spiked) into a blank matrix, and the percentage of the spiked amount that is measured (recovered) by the method is calculated. Recoveries between 94% and 100% are considered excellent. thermofisher.com Precision measures the degree of agreement among a series of individual measurements and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scribd.com
Table 3: Example of Method Validation Parameters for 2-EHA by Ion Chromatography
| Parameter | Result | Source |
|---|---|---|
| Linearity (r²) | 0.9991 | thermofisher.com |
| LOD | 0.036 µg/mL | thermofisher.comchromatographyonline.com |
| LOQ | 0.12 µg/mL | thermofisher.com |
| Accuracy (Spike Recovery) | 94.1% - 100.0% | thermofisher.com |
| Precision (RSD) | < 2.2% for peak area | thermofisher.com |
This interactive table presents typical validation results for a quantitative 2-EHA method, demonstrating its reliability.
Calibration Curve Construction and Internal Standard Methodologies
A cornerstone of quantitative analysis is the calibration curve, which establishes the mathematical relationship between the instrumental response and the concentration of the analyte. For 2-Ethylhexanoic Acid (2-EHA), this is typically achieved by preparing a series of standard solutions at varying, known concentrations that span the expected concentration range of the unknown samples. uknml.com
The construction of a calibration curve involves analyzing these standards and plotting the measured instrument response (e.g., peak area or height) against the corresponding concentration. In one such method for determining 2-EHA as an impurity in potassium clavulanate, a seven-point calibration curve was constructed using standards with concentrations ranging from 1 to 7 µg/mL. thermofisher.com Triplicate injections were performed at each concentration level to ensure precision. thermofisher.com The resulting data are then typically fitted using a linear least squares regression analysis, which yields an equation for the line (y = mx + c) and a correlation coefficient (r²). thermofisher.com A high correlation coefficient, such as the value of 0.9991 obtained in the aforementioned study, indicates a strong linear relationship between concentration and response over the tested range. thermofisher.com
To compensate for variations in sample preparation, injection volume, and instrument response, an internal standard (IS) is often incorporated into the analytical procedure. An internal standard is a compound with similar chemical and physical properties to the analyte but is not present in the original sample. A known amount of the IS is added to all standards and samples. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to construct the calibration curve. This approach significantly improves the accuracy and precision of the method.
Several compounds have been successfully used as internal standards for the analysis of 2-EHA:
Decanoic acid has been employed in the gas chromatographic determination of 2-EHA in urine samples. psu.edu
3-Cyclohexylpropionic acid is specified as an internal standard in a GC method detailed in the British and European Pharmacopoeias. chromforum.org
2-Ethylhexanoic-d15-acid , a deuterated version of the analyte, is an ideal internal standard for isotope-dilution mass spectrometry methods, as used in the analysis of baby food. researchgate.net
The use of an appropriate internal standard corrects for potential analyte loss during sample extraction and derivatization steps, as well as instrumental fluctuations, leading to more robust and reliable quantitative results. researchgate.netpsu.edu
Table 1: Example of Calibration Data for 2-Ethylhexanoic Acid Analysis by Ion Chromatography
| Concentration Level (µg/mL) | Corresponding % in 500 µg/mL Matrix | Linearity Range | Correlation Coefficient (r²) |
|---|---|---|---|
| 1.0 - 7.0 | 0.2% - 1.4% | Linear | 0.9991 |
Data sourced from a study on 2-EHA impurity in potassium clavulanate. thermofisher.com
Determination of Method Sensitivity and Limits of Detection/Quantification
Method sensitivity is a critical parameter that defines the capability of an analytical method to discriminate between small differences in analyte concentration. It is often described by the slope of the calibration curve. A steeper slope indicates a higher sensitivity. However, for practical applications, the performance of a method at low concentrations is more commonly characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with a defined level of precision and accuracy.
These limits are commonly estimated based on the signal-to-noise (S/N) ratio. The United States Pharmacopeia (USP) suggests an S/N ratio of 3 for the LOD and 10 for the LOQ. thermofisher.com This involves measuring the magnitude of the baseline noise in a region close to where the analyte peak appears and comparing it to the signal height of a low-concentration standard. thermofisher.com
The LOD and LOQ are highly dependent on the analytical technique, the sample matrix, and the specific instrumental conditions. For instance:
Using a Reagent-Free™ Ion Chromatography (RFIC™) system for the analysis of 2-EHA in a potassium clavulanate matrix, the LOD and LOQ were estimated to be 0.036 µg/mL and 0.12 µg/mL, respectively. thermofisher.com
A gas chromatographic method developed for determining 2-EHA in urine reported a limit of detection of 0.01 mmol per mol of creatinine. nih.govpsu.edu
For the analysis of 2-EHA in complex food matrices like baby food, an isotope-dilution gas chromatography-mass spectrometry method achieved a detection limit of 20 μg/kg. researchgate.net
These values demonstrate the ability of modern analytical methods to detect and quantify 2-Ethylhexanoic Acid at very low levels, which is crucial for quality control and safety assessment. thermofisher.comresearchgate.netanalytica-world.com
Table 2: Examples of Method Detection and Quantification Limits for 2-Ethylhexanoic Acid
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
|---|---|---|---|---|
| Ion Chromatography | Potassium Clavulanate | 0.036 µg/mL | 0.12 µg/mL | thermofisher.com |
| Gas Chromatography | Urine | 0.01 mmol/mol creatinine | Not Specified | nih.govpsu.edu |
Environmental Fate and Ecological Research on 2 Ethylhexanoic Acid
Environmental Distribution and Compartmentalization Studies
When released into the environment, 2-Ethylhexanoic acid is expected to primarily be found in water due to its physical and chemical properties. canada.cacanada.ca Its high water solubility and low estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) suggest it will likely remain in the water column rather than adsorbing to soil or sediment. canada.canih.gov
Predicted Environmental Concentrations (PEC) in Aquatic Systems (Freshwater, Seawater)
Predicted Environmental Concentrations (PECs) indicate the expected levels of a substance in various environmental compartments. For 2-EHA, PECs in public freshwater bodies have been reported to be around 0.35 µg/L. env.go.jp In seawater, the predicted concentration is lower, at less than 0.16 µg/L. env.go.jp These predictions are based on models that consider release rates and the dilution capacity of the receiving water bodies. env.go.jp For instance, calculations based on releases reported under the Pollutant Release and Transfer Register (PRTR) Law in 2018 estimated a maximum river concentration of 0.089 µg/L, considering only dilution. env.go.jp
Table 1: Predicted Environmental Concentrations (PEC) of 2-Ethylhexanoic Acid
| Aquatic System | Predicted Concentration (µg/L) | Source |
| Public Freshwater Bodies | ~ 0.35 | env.go.jp |
| Seawater | < 0.16 | env.go.jp |
| Rivers (based on 2018 PRTR data) | 0.089 (maximum) | env.go.jp |
Analysis of Release Pathways and Industrial Emission Sources (e.g., Waste Streams, Atmospheric Release)
The primary routes of 2-EHA into the environment are through industrial emissions. canada.ca In 2018, total environmental releases reported under the PRTR Law were approximately 18 tonnes, with the majority being released into the atmosphere. env.go.jp The chemical and electrical machinery manufacturing industries are the main sources of atmospheric releases, while the chemical industry is responsible for releases to public water bodies. env.go.jp
Waste streams are another significant pathway. canada.ca In 2006, in Canada, approximately 1,500 kg of 2-EHA were released into the environment, mainly to the air. canada.ca Additionally, a significant amount, around 23,000 kg, was transferred to non-hazardous off-site waste management facilities. canada.ca The substance can also be released through the environmental degradation of certain plasticizers. canada.ca
Degradation and Environmental Persistence Investigations
Investigations into the degradation of 2-EHA indicate that it is not expected to persist for long periods in the environment. canada.ca
Characteristics of Aerobic Biodegradation
2-Ethylhexanoic acid is considered to be readily biodegradable in both soil and aquatic systems. atamanchemicals.com Studies have shown that it biodegrades relatively quickly under aerobic conditions. canada.ca For example, one study reported an aerobic biodegradation value of 83% (based on theoretical biochemical oxygen demand) in non-acclimated activated sludge over 20 days. canada.ca Other reports indicate ultimate degradation of over 95% to 100% within 3 to 5 days in activated sludge. canada.ca In a study using a river sediment consortium, 2-EHA had a biodegradation half-life of approximately 5 days. nih.gov The degradation process can lead to the formation of metabolites such as butanoic acid and ethanoic acid. nih.gov
Table 2: Aerobic Biodegradation of 2-Ethylhexanoic Acid
| System | Degradation | Timeframe | Source |
| Activated Sludge (non-acclimated) | 83% (ThBOD) | 20 days | canada.ca |
| Activated Sludge | >95-100% | 3-5 days | canada.ca |
| River Sediment Consortium | Half-life of ~5 days | - | nih.gov |
Assessment of Hydrolytic Stability for 2-Ethylhexanoic Acid and its Esters
2-Ethylhexanoic acid itself is not expected to undergo hydrolysis in the environment because it lacks functional groups that are susceptible to this process under typical environmental conditions. nih.govenv.go.jp However, its esters, which are widely used as plasticizers and lubricants, can undergo hydrolysis. atamanchemicals.compurdue.edu The branching in the 2-EHA structure provides steric hindrance that contributes to the hydrolytic stability of its esters. lubesngreases.com The hydrolysis of these esters can be catalyzed by acids, and the process regenerates 2-EHA. purdue.edulubesngreases.com The rate of hydrolysis can be significantly reduced if the acid formed is removed from the system. purdue.edu
Bioaccumulation Potential Assessments in Aquatic and Terrestrial Organisms
Table 3: Bioaccumulation Potential of 2-Ethylhexanoic Acid
| Parameter | Value | Interpretation | Source |
| log Kow | 2.64 | Low potential for bioaccumulation | nih.govenv.go.jp |
| Estimated BCF | 3 | Low potential for bioconcentration | nih.gov |
| Estimated BCF | 60 | Moderate potential for bioconcentration | coleparmer.com |
Environmental Monitoring and Contamination Research
Monitoring studies have been essential in understanding the distribution and concentration of 2-Ethylhexanoic acid in both consumer goods and natural ecosystems. This research provides critical data on exposure pathways and environmental persistence.
Investigations have confirmed the migration of 2-Ethylhexanoic acid from packaging materials into foodstuffs, with a particular focus on products consumed by sensitive populations such as infants. The primary source of this contamination has been identified as the sealing gaskets in the metal lids of glass jars and bottles. bfr-meal-studie.deresearchgate.netnih.gov Salts of 2-EHA are used as heat stabilizers in the PVC (polyvinyl chloride) gaskets of these lids. researchgate.net Over time, the acid can migrate from the gasket material into the food product. bfr-meal-studie.de
Multiple studies have quantified the presence of 2-EHA in commercially available food products. A study by the University of Würzburg detected 2-EHA in 28 out of 35 samples of baby food and infant fruit juices. bfr-meal-studie.de Another analysis of 20 commercial baby foods and 15 fruit juices found 2-EHA in 80% and 73% of the samples, respectively. nih.gov The contamination levels varied significantly depending on the product and manufacturer. nih.gov The highest concentrations were often found in baby foods, particularly those containing sweet potatoes and garden vegetables. researchgate.net The detection of 2-EHA in these products led to calls for the use of alternative, safer stabilizers in food packaging to minimize exposure. bfr-meal-studie.de
Table 1: Occurrence of 2-Ethylhexanoic Acid (2-EHA) in Food Products from Packaging
| Food Product Category | Number of Samples Analyzed (n) | Detection Frequency | Concentration Range | Average Concentration | Identified Source | Reference |
|---|---|---|---|---|---|---|
| Baby Food | 20 | 80% | 0.25 - 3.2 mg/kg | 0.55 mg/kg | PVC gaskets in metal lids | nih.gov |
| Fruit Juices | 15 | 73% | 0.01 - 0.59 mg/L | 0.18 mg/L | PVC gaskets in metal lids | nih.gov |
| Baby Food | 18 | 83% (15 of 18) | 0.08 - 1.22 mg/kg | 0.52 mg/kg | PVC gaskets in metal lids | researchgate.net |
| Fruit Juices | 10 | 50% (5 of 10) | 0.05 - 0.40 mg/L | 0.18 mg/L | PVC gaskets in metal lids | researchgate.net |
| Baby Food & Infant Fruit Juices | 35 | 80% (28 of 35) | Up to 3.2 mg/kg | Most samples <0.6 mg/kg | Sealing compounds in lids | bfr-meal-studie.de |
2-Ethylhexanoic acid has been detected in various environmental compartments, reflecting its release from industrial and consumer sources. It is characterized as having good biodegradability and low potential for bioaccumulation. canada.caenv.go.jp However, its presence in water systems is a subject of ongoing monitoring.
In Japan, a predicted environmental concentration (PEC) for 2-EHA in public freshwater bodies was reported to be around 0.35 µg/L. env.go.jp Calculations based on reported releases into public freshwater bodies under the Pollutant Release and Transfer Register (PRTR) law yielded estimated maximum river concentrations of 0.089 µg/L and 0.15 µg/L in separate assessments. env.go.jp
In North America, monitoring has identified 2-EHA in various water sources. It was detected, though not quantified, in drinking water samples from several U.S. cities, including Cincinnati, Miami, New Orleans, and Philadelphia, in studies conducted in the late 1970s and early 1980s. nih.gov More targeted studies have found quantifiable amounts in contaminated sites. For example, groundwater samples near a wood-preserving chemical site in Pensacola, Florida, contained 2-EHA at concentrations up to 5.79 mg/L. nih.gov Leachate from a landfill well near Norman, Oklahoma, showed an estimated concentration of 4.2 µg/L. echemi.com Data from Canada also identified 2-EHA in river water in Montreal at a concentration of 0.014 mg/L (14 µg/L). canada.ca
The estimated volatilization half-life for 2-EHA is 15 days from a model river and 120 days from a model lake, suggesting that while it does not persist indefinitely, it can remain in aquatic systems for some time. nih.govechemi.com
Table 2: Monitoring Data for 2-Ethylhexanoic Acid (2-EHA) in Environmental Media
| Environmental Medium | Location | Year of Study/Report | Concentration | Reference |
|---|---|---|---|---|
| Public Freshwater Bodies (Predicted) | Japan | 2018 data | ~0.35 µg/L | env.go.jp |
| River Water (Estimated Max) | Japan | 2018 data | 0.089 - 0.15 µg/L | env.go.jp |
| River Water | Montreal, Québec, Canada | 2004 | 0.014 mg/L (14 µg/L) | canada.ca |
| Groundwater (Contaminated Site) | Pensacola, Florida, USA | Not specified | Up to 5.79 mg/L | nih.gov |
| Landfill Leachate (Groundwater) | Norman, Oklahoma, USA | Not specified | ~4.2 µg/L | echemi.com |
| Trench Leachate (Radioactive Waste Site) | Maxey Flats, Kentucky, USA | Not specified | 5.9 mg/L (average) | nih.gov |
| Trench Leachate (Radioactive Waste Site) | West Valley, New York, USA | Not specified | 140 mg/L (average) | nih.gov |
Table of Compound Names
| Common Name/Abbreviation | Chemical Name |
| 2-EHA | 2-Ethylhexanoic acid |
| DEHA | Di-ethylhexyladipate |
| PVC | Polyvinyl chloride |
Molecular and Cellular Mechanisms of 2 Ethylhexanoic Acid Interaction
Peroxisome Proliferation and Associated Gene Expression Modulation
2-Ethylhexanoic acid is recognized as a peroxisome proliferator (PP), a class of chemicals that induce an increase in the size and number of peroxisomes in cells, particularly hepatocytes. oup.comiarc.fr This effect is mediated primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and cellular stress responses. oup.comoup.com
2-EHA, a metabolite of the widely used plasticizer di-(2-ethylhexyl) phthalate (B1215562) (DEHP), has been shown to activate PPARα and, to a lesser extent, PPARγ. oup.comnih.govnih.gov The activation of PPARα by 2-EHA is a key event, as PPARα is the principal mediator of the effects of peroxisome proliferators in the liver. oup.comnih.gov Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes. oup.com This binding initiates the transcription of genes responsible for fatty acid uptake and oxidation.
Research has identified several genes whose expression is modulated by 2-EHA through this PPAR-dependent pathway. A primary target is the gene for acyl-CoA oxidase (ACOX), the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway. oup.comresearchgate.net The induction of ACOX and other enzymes in this pathway, such as those for carnitine palmitoyl (B13399708) transferase (Cpt1, Cpt2), enhances the catabolism of fatty acids. researchgate.net Studies comparing 2-EHA with other hexanoic acid isomers found that those with a substituent at the C-2 position, like 2-EHA, were the most effective inducers of peroxisomal activity. inchem.org
| Receptor/Gene Target | Observed Effect | Primary Pathway | Reference |
|---|---|---|---|
| PPARα (Peroxisome Proliferator-Activated Receptor Alpha) | Weak to moderate activation | Lipid Metabolism, Peroxisome Proliferation | oup.comnih.govnih.gov |
| PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) | Weak activation | Adipogenesis, Lipid Metabolism | oup.comnih.gov |
| Acyl-CoA Oxidase (ACOX1) | Upregulation / Increased Expression | Peroxisomal β-oxidation | oup.comresearchgate.net |
| Carnitine Palmitoyltransferase (CPT1, CPT2) | Upregulation / Increased Expression | Mitochondrial Fatty Acid Transport | researchgate.net |
Interference with Zinc Homeostasis and Metallothionein (B12644479) Induction at the Cellular Level
A significant molecular mechanism associated with 2-EHA involves its interference with zinc metabolism. cir-safety.orgcir-safety.orgnih.gov Studies have postulated that 2-EHA can induce a cascade of events beginning with maternal liver toxicity, which leads to the induction of metallothionein (MT). cir-safety.orgcir-safety.org Metallothioneins are cysteine-rich, low-molecular-weight proteins that play a crucial role in metal homeostasis, binding to physiological metals like zinc and copper as well as heavy metals.
The induction of hepatic metallothionein by 2-EHA leads to the sequestration of zinc in the liver. cir-safety.orgnih.gov This binding of zinc to the newly synthesized MT reduces the bioavailability of zinc for other tissues and processes. cir-safety.org This mechanism has been particularly studied in the context of developmental toxicity, where the resulting systemic zinc deficiency in the embryo is considered a key factor in producing adverse developmental outcomes. cir-safety.orgcir-safety.orgnih.gov In vitro studies using embryo cultures have demonstrated that developmental toxicity could be induced by either zinc-deficient sera or sera treated with 2-EHA, and importantly, that zinc supplementation could ameliorate these effects. cir-safety.org This supports the hypothesis that the alteration of zinc metabolism is a critical pathway for the biological effects of 2-EHA. nih.gov
| Parameter | Effect of 2-EHA Exposure | Consequence | Reference |
|---|---|---|---|
| Maternal Liver Metallothionein (MT) Concentration | Increased | Enhanced zinc binding in the liver | cir-safety.orgnih.gov |
| Maternal Liver Zinc Concentration | Increased | Sequestration of zinc | cir-safety.org |
| Embryonic Zinc Concentration | Decreased | Systemic zinc deficiency in the embryo | cir-safety.org |
Interaction with Specific Enzyme Systems and Biochemical Pathways (beyond primary metabolism)
Concurrently, 2-EHA has been found to stimulate the activity of carnitine acetyltransferase in liver mitochondria. nih.gov This enzyme is involved in the transport of acetyl groups across the inner mitochondrial membrane and plays a role in buffering the acetyl-CoA/CoA ratio. The stimulation of carnitine acetyltransferase activity is a characteristic shared with valproate, a structurally similar compound. nih.gov Another area of interaction is with enzymes involved in the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes (PMNLs). Studies have shown that 2-EHA can inhibit the respiratory burst induced by various activators, suggesting an immunosuppressive effect by affecting the protein kinase C (PKC) pathway downstream of its activation. nih.govresearchgate.net
| Enzyme/Pathway | Observed Effect | Organ/Cell System | Reference |
|---|---|---|---|
| Urea Cycle (Citrulline Synthesis) | Inhibition | Rat Liver Mitochondria | nih.gov |
| Carnitine Acetyltransferase | Stimulation / Induction | Rat Liver Mitochondria | nih.gov |
| NADPH Oxidase (via PKC pathway) | Inhibition of ROS production | Human Polymorphonuclear Leukocytes | researchgate.net |
Stereochemical Considerations in Biological Activity and Enantiomer-Specific Effects
2-Ethylhexanoic acid is a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (R)-2-EHA and (S)-2-EHA. The racemic mixture is what is typically produced and used industrially. inchem.orgatamanchemicals.com Research has demonstrated that these enantiomers can have markedly different biological activities, highlighting the importance of stereochemistry in the compound's molecular interactions.
Studies investigating the teratogenic effects of 2-EHA have found significant stereoselectivity. The (R)-enantiomer was identified as a more potent teratogen than the (S)-enantiomer, inducing a higher incidence of malformations such as exencephaly in mouse models. nih.govresearchgate.netnih.govnih.gov Interestingly, pharmacokinetic analyses showed no major differences in the concentrations of the two enantiomers in the embryo, suggesting that the differential effects are not due to disparities in distribution but rather to stereospecific interactions with chiral molecules (e.g., receptors or enzymes) within the embryo. nih.govnih.gov
Conversely, stereoselectivity has also been observed in its role as a peroxisome proliferator, where the (S)-enantiomer was found to be a more potent inducer than the (R)-form. inchem.org This suggests that the molecular mechanism for peroxisome proliferation involves a chiral endogenous receptor, likely PPARα, which interacts preferentially with the (S)-enantiomer. inchem.org
| Biological Effect | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Reference |
|---|---|---|---|
| Teratogenicity (e.g., Exencephaly Induction) | High Potency | Low to no activity | nih.govnih.gov |
| Peroxisome Proliferation Induction | Less Potent | More Potent | inchem.org |
Future Research Directions and Perspectives
Advancements in Sustainable and Cost-Effective Synthesis Technologies
The predominant industrial synthesis of N-Oleyl-1,3-propanediamine involves the reaction of oleylamine (B85491) with 1,3-dibromopropane. nih.gov While effective, future research is increasingly focused on developing more sustainable and cost-effective manufacturing processes. Key areas for advancement include:
Green Chemistry Approaches: Research into alternative, greener synthesis routes is a priority. This includes exploring the use of bio-based feedstocks for producing the diamine precursors. For instance, engineered microorganisms have shown potential in producing 1,3-propanediamine from renewable resources like l-aspartate or xylose. dep.state.pa.us Integrating such bio-based precursors could significantly lower the carbon footprint of N-Oleyl-1,3-propanediamine production.
Catalyst Optimization: The development of more efficient and recyclable catalysts for the amination process can reduce energy consumption and waste. Research into transition-metal-catalyzed reactions and multicomponent reactions is opening new avenues for more atom-economical synthesis pathways. europa.eu
Process Intensification: Future manufacturing may benefit from continuous flow reactors instead of traditional batch processing. Continuous synthesis can offer better control over reaction parameters, leading to higher yields, improved purity, and reduced operational costs.
Alternative Leaving Groups: Investigating alternatives to halogenated propanes, such as those involving sulfonic acid esters (e.g., mesylates or tosylates), could mitigate the environmental concerns associated with organohalide intermediates. researchgate.net
Exploration of Novel Applications in Emerging Materials Science and Catalysis
The unique molecular structure of N-Oleyl-1,3-propanediamine, which combines a long hydrophobic oleyl chain with two hydrophilic amine groups, makes it a valuable surfactant and building block. While it is already used as a catalyst for urethanes and epoxies and as an emulsifier in asphalt (B605645) production, future research is aimed at unlocking its potential in high-value, emerging fields. nih.govcornell.edu
Nanomaterial Synthesis: This compound has demonstrated a crucial role as a capping and structure-directing agent in the synthesis of complex nanostructures. tandfonline.comscience.gov For example, it has been used to create ultrathin porous nanosheets and bimetallic nanocrystals like Au-Cu and Pd-Sm. tandfonline.comscience.gov Future studies will likely explore its use in tailoring the morphology and catalytic properties of other advanced nanomaterials for applications in electronics, photonics, and specialized catalysis.
Advanced Corrosion Inhibitors: N-Oleyl-1,3-propanediamine is a known corrosion inhibitor, forming a protective film on metal surfaces. oup.com Research is ongoing to enhance its performance, particularly in harsh environments. This includes developing formulations with synergistic compounds to improve solubility and film stability in acidic or high-pressure conditions, such as those found in the oil and gas industry. oup.comgoogle.com
Drug Delivery Systems: The amphiphilic nature of N-Oleyl-1,3-propanediamine and its derivatives makes them potential candidates for creating vesicles or micelles for encapsulating and delivering pharmaceuticals. ontosight.ai Future work could focus on designing and testing these systems for targeted drug release, leveraging the compound's biocompatibility and ability to interact with cell membranes.
CO₂ Capture and Conversion: Derivatives of related diamines are being investigated for their use in developing CO₂-responsive materials. atamanchemicals.com The amine functional groups can reversibly react with carbon dioxide, suggesting that N-Oleyl-1,3-propanediamine could be functionalized for applications in carbon capture technologies or as a catalyst in the electrochemical reduction of CO₂ into valuable chemicals. tandfonline.comatamanchemicals.com
Comprehensive Elucidation of Complex Metabolic Pathways and Regulatory Elements
There is a significant gap in the scientific literature regarding the specific metabolic fate of N-Oleyl-1,3-propanediamine in mammals and other organisms. While some sources incorrectly associate it with the metabolic pathways of urethanes and epoxies due to its catalytic role in their synthesis, its actual biological transformation is not well-documented. atamanchemicals.com Future research must address this gap.
A likely metabolic route for primary aliphatic amines in mammals involves a multi-step process. canada.ca This pathway includes:
Oxidative Deamination: Catalyzed by monoamine oxidase, this step would convert an amine group into an aldehyde.
Aldehyde Oxidation: Aldehyde dehydrogenases would then oxidize the aldehyde to a carboxylic acid.
β-Oxidation: The resulting fatty acid would be further metabolized through β-oxidation. canada.ca
However, specific studies on N-Oleyl-1,3-propanediamine are needed to confirm this proposed pathway and to understand the enzymes and regulatory elements involved.
Furthermore, microbial degradation pathways are of high interest. Research on Pseudomonas species has identified amine dehydrogenases capable of deaminating long-chain diamines, which could be a key mechanism for the environmental breakdown of this compound. tandfonline.com Studies involving the yeast Yarrowia lipolytica have also demonstrated the biosynthesis of long-chain diamines through ω-oxidation and ω-transamination, suggesting potential biological routes for its synthesis and degradation. nih.gov A comprehensive understanding of these pathways is crucial for assessing its environmental persistence and biocompatibility.
Development of Innovative Analytical Tools for Environmental and Biological Monitoring
Effective monitoring is essential for understanding the environmental distribution and biological exposure to N-Oleyl-1,3-propanediamine, particularly given its use in applications like corrosion inhibition in industrial water systems.
Recent advancements have demonstrated the utility of paper spray mass spectrometry (PS-MS) as a rapid and robust method for the direct analysis of this compound in industrial water samples without requiring extensive sample preparation. nih.gov This technique allows for the sensitive detection and quantification of the compound (often referred to by its trade name, Duomeen O) at very low levels. nih.gov
Future research should focus on expanding the portfolio of analytical methods:
Chromatographic Methods: Developing validated high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods coupled with mass spectrometry (MS) will be essential for analyzing complex environmental and biological matrices. ontosight.ai
Biosensors: The creation of selective biosensors could enable real-time, in-situ monitoring of N-Oleyl-1,3-propanediamine concentrations in industrial effluents or natural waters.
Metabolite Tracking: As metabolic pathways are elucidated, analytical tools will be needed to track the formation and fate of its metabolites in biological systems and the environment. This will provide a more complete picture of its toxicological and ecological impact.
In-depth Mechanistic Studies on Biological Interactions at the Molecular and Cellular Levels
Understanding how N-Oleyl-1,3-propanediamine interacts with biological systems at the molecular and cellular level is critical for evaluating its safety and for designing new biomedical applications. Current knowledge suggests that, like other long-chain aliphatic amines, its biological activity is closely tied to its surfactant properties. canada.ca
According to registration dossiers submitted to the European Chemicals Agency (ECHA), the cationic nature of alkyl-diamines in physiological conditions leads to strong adsorption onto negatively charged surfaces like cell membranes. europa.eu The insertion of the long, nonpolar oleyl tail into the lipid bilayer can disrupt membrane integrity, leading to increased permeability and potential cell damage. europa.eu This mechanism is fundamental to its role as a biocide and is a key consideration in its toxicological profile.
Future research should pursue a more detailed understanding of these interactions:
Enzyme Interactions: While it is known to act as a catalyst, its specific interactions with biological enzymes are not well characterized. atamanchemicals.com Studies are needed to determine if it can inhibit or modulate the activity of key enzymes, which could explain potential toxicological effects or open avenues for therapeutic applications.
Neurotoxicity: Studies on shorter-chain aliphatic diamines have indicated potential acute neurotoxicity. nih.gov It is important to investigate whether N-Oleyl-1,3-propanediamine or its metabolites can cross the blood-brain barrier and interact with neural receptors or signaling pathways.
Genotoxicity and Systemic Effects: While some studies on related compounds exist, further investigation into the genotoxic potential and systemic effects of chronic exposure to N-Oleyl-1,3-propanediamine is warranted. europa.eu Health assessments have pointed to effects on the gastrointestinal tract and the induction of inflammatory responses for some long-chain amines, providing a starting point for more focused research. canada.ca
By pursuing these future research directions, the scientific community can build a more comprehensive understanding of N-Oleyl-1,3-propanediamine, paving the way for the development of more sustainable technologies and novel applications while ensuring its safe use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
